![molecular formula C11H15NO B2391841 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL CAS No. 5322-07-6](/img/structure/B2391841.png)
2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL
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Overview
Description
2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is a chemical compound with the CAS Number: 5322-07-6 . It has a molecular weight of 177.25 and its IUPAC name is 2-(1,2,3,4-tetrahydro-4-quinolinyl)ethanol . It is typically in an oil form .
Molecular Structure Analysis
The InChI code for 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is 1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is an oil at room temperature . It has a molecular weight of 177.25 .Scientific Research Applications
Domino Reactions
Domino reactions are a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL can be synthesized using domino reactions, which involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .
Drug Synthesis
The tetrahydroquinoline scaffold, which is a part of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL, contributes immensely to synthetic drug design strategies . It enhances aesthetic approaches in total synthesis and improves yields in large-scale synthesis .
Biological Activities
1,2,3,4-Tetrahydroquinolines, a class of compounds that includes 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new therapeutic agents .
Chemoproteomic Studies
2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL can be used as a cysteine-reactive small-molecule fragment for chemoproteomic and ligandability studies . This allows for the exploration of both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Asymmetric Hydroxylation
2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL can be synthesized through a cascade biocatalysis system involving asymmetric hydroxylation . This process provides chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols .
Diastereoselective Oxidation
In addition to asymmetric hydroxylation, 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL can also be synthesized through diastereoselective oxidation . This process yields chiral 2-substituted-2,3-dihydroquinolin-4 (1 H)-ones .
Safety and Hazards
properties
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-4-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKOHIKUJGFZOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL |
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